4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through the reaction of a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the pyridazinone-furan intermediate reacts with N,N-dimethylpiperazine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N-methylpiperazine-1-sulfonamide
- 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-diethylpiperazine-1-sulfonamide
- 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide
Uniqueness
The uniqueness of 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21N5O4S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[[3-(furan-2-yl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C15H21N5O4S/c1-17(2)25(22,23)19-9-7-18(8-10-19)12-20-15(21)6-5-13(16-20)14-4-3-11-24-14/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
WAAUFLBSLCXJEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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